Pyrithiamine Pyrophosphate

Neurobiology Thiamine deficiency models Prodrug activation

Pyrithiamine pyrophosphate (PPP) is the pyrophosphorylated active form of the thiamine antivitamin pyrithiamine. PPP is enzymatically synthesized from pyrithiamine by thiamine pyrophosphokinase (TPK) and functions as a competitive inhibitor and substrate analog of the essential coenzyme thiamine pyrophosphate (TPP), binding to TPP-dependent enzymes and TPP-sensing riboswitches.

Molecular Formula C14H21N4O7P2+
Molecular Weight 419.29 g/mol
Cat. No. B1238801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrithiamine Pyrophosphate
Molecular FormulaC14H21N4O7P2+
Molecular Weight419.29 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)O
InChIInChI=1S/C14H20N4O7P2/c1-10-12(5-7-24-27(22,23)25-26(19,20)21)4-3-6-18(10)9-13-8-16-11(2)17-14(13)15/h3-4,6,8H,5,7,9H2,1-2H3,(H4-,15,16,17,19,20,21,22,23)/p+1
InChIKeyZHKSTKOYQKNDSJ-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrithiamine Pyrophosphate (PPP) Compound Profile for Thiamine Metabolism Studies and Antimicrobial Riboswitch Research


Pyrithiamine pyrophosphate (PPP) is the pyrophosphorylated active form of the thiamine antivitamin pyrithiamine. PPP is enzymatically synthesized from pyrithiamine by thiamine pyrophosphokinase (TPK) and functions as a competitive inhibitor and substrate analog of the essential coenzyme thiamine pyrophosphate (TPP), binding to TPP-dependent enzymes and TPP-sensing riboswitches [1]. PPP is classified as a pyridinium ion derivative (CHEBI:45395) and is annotated as an antimicrobial agent [2]. Its principal applications are as a chemical probe to induce experimental thiamine deficiency in neurobiology models and as a ligand for structural and functional studies of TPP riboswitches.

Why Pyrithiamine, Oxythiamine, or Amprolium Cannot Functionally Substitute for Pyrithiamine Pyrophosphate in Thiamine Antagonism Studies


Thiamine antagonists are often grouped by their antivitamin B1 activity, but their molecular targets, metabolic fates, and tissue-specific effects are markedly divergent. Pyrithiamine is a pro-drug requiring intracellular phosphorylation by TPK to pyrithiamine pyrophosphate before it can antagonize TPP-dependent enzymes or TPP riboswitches; amprolium is not a TPK substrate and therefore cannot generate a pyrophosphate analog [1]. Oxythiamine pyrophosphate (OTPP) is formed in vivo but differs structurally (hydroxyl replacing the exocyclic amino group on the pyrimidine ring) and functionally from PPP, showing a distinct pattern of TPP metabolism perturbation in nervous tissue [2]. These mechanistic differences mean that substituting pyrithiamine or another thiamine antagonist for PPP in riboswitch binding assays, enzyme inhibition studies, or neurotoxicity models introduces confounding variables, rendering procurement based solely on antivitamin class insufficient.

Quantitative Differentiation of Pyrithiamine Pyrophosphate Against the Closest Thiamine Antimetabolite Comparators


Pyrithiamine Pyrophosphate Acts as the Proximal Mediator of Wernicke-Korsakoff-Like Neurotoxicity, Whereas Oxythiamine Pyrophosphate Does Not

Pyrithiamine is unique among thiamine antagonists in its ability to produce a pyrophosphate metabolite (PPP) that accumulates in mammalian brain tissue, directly linking PPP to the neurological phenotype of pyrithiamine-induced Wernicke-Korsakoff-like syndrome. In a rat model, PPP was detected in brain tissue 24 hours after a single intraperitoneal injection of pyrithiamine at 10 mg/kg, and its formation was catalyzed by partially purified brain TPK [1]. By contrast, oxythiamine does not produce a pyrophosphate form that accumulates in brain in the same manner and exerts its effects primarily through peripheral TPP-dependent enzyme inhibition rather than central neurotoxicity [2]. This establishes PPP as the requisite chemical species for brain thiamine deficiency modeling.

Neurobiology Thiamine deficiency models Prodrug activation

Pyrithiamine Is the Most Potent Inhibitor of Mammalian Thiamine Pyrophosphokinase Among Structurally Diverse Antagonists

The parent compound pyrithiamine exhibits the strongest competitive inhibition of thiamine pyrophosphokinase (TPK) among a panel of 11 thiamine structural analogs and 6 miscellaneous compounds tested against the rat small intestine enzyme. The Ki of pyrithiamine was 2.25 × 10⁻⁶ M (2.25 µM), which is approximately 1.8-fold tighter than thiamine monophosphate (Ki = 4 × 10⁻⁶ M), 80-fold tighter than amprolium (Ki = 1.8 × 10⁻⁴ M), and approximately 1,900-fold tighter than oxythiamine (Ki = 4.2 × 10⁻³ M) [1]. A separate study using rat brain TPK confirmed this rank order, reporting Ki values of 2 × 10⁻⁷ M for pyrithiamine and 2 × 10⁻⁴ M for oxythiamine, a 1,000-fold difference [2].

Enzymology Thiamine metabolism Inhibitor screening

Pyrithiamine Pyrophosphate Binds Yeast Pyruvate Decarboxylase with a 3.4-Fold Lower Affinity Than Thiamine Pyrophosphate

When the pyrophosphate ester form is directly compared in a purified enzyme system, pyrithiamine pyrophosphate acts as a competitive inhibitor of thiamine pyrophosphate (TPP) binding to yeast apopyruvate decarboxylase (Saccharomyces carlsbergensis). The Ki of PPP was determined to be 78 µM, compared to the Km of 23 µM for the natural coenzyme TPP, yielding a Ki/Km ratio of approximately 3.4 [1]. Among 13 TPP analogs tested, PPP ranked 5th in affinity, with oxythiamine pyrophosphate exhibiting a tighter Ki of 20 µM and tetrahydrothiamine pyrophosphate the tightest at 6.5 µM [1].

Enzyme kinetics Coenzyme binding Thiamine pyrophosphate analogs

Pyrithiamine Pyrophosphate Binds the Eukaryotic TPP Riboswitch with a Distinct Structural Rearrangement Compared to Oxythiamine Pyrophosphate

The crystal structure of the Arabidopsis thaliana TPP-specific riboswitch in complex with pyrithiamine pyrophosphate (PTPP) has been determined at 2.0 Å resolution (PDB: 3D2V, R_work = 0.207, R_free = 0.251), revealing that the base moiety of guanosine 60 undergoes a conformational change to cradle the pyridine ring of PTPP [1]. In parallel, the structure of the same riboswitch bound to oxythiamine pyrophosphate (OTPP; PDB: 3D2X) at 2.5 Å resolution showed that the pyrimidine ring of OTPP is stabilized in its enol form to retain key interactions with guanosine 28 [1]. These differential recognition modes—pyridine ring cradling by G60 for PTPP versus enol stabilization and G28 interaction for OTPP—demonstrate that the structural basis of riboswitch binding is ligand-specific rather than generic to all TPP analogs. PPP's binding to TPP riboswitches has been shown to downregulate thiamine metabolic gene expression in bacteria and fungi, conferring antimicrobial activity [2].

Riboswitch structural biology Antimicrobial drug targets RNA-ligand interactions

Pyrithiamine Pyrophosphate Application Scenarios for Academic, Pharmaceutical, and Agrochemical Research


Experimental Induction of Brain-Specific Thiamine Deficiency (Wernicke-Korsakoff Model) in Rodents

For neuroscience laboratories modeling Wernicke-Korsakoff syndrome, pyrithiamine is the required pro-drug because only it is converted by brain TPK to pyrithiamine pyrophosphate, which accumulates in brain tissue and mediates neurotoxicity [1]. Oxythiamine cannot substitute as it does not generate a brain-accumulating pyrophosphate antagonist and produces distinct effects on thiamine phosphoester homeostasis [2]. Procurement should specify the hydrobromide salt of pyrithiamine as the starting material for in vivo administration.

Structural and Functional Studies of TPP Riboswitches for Antimicrobial Drug Discovery

Pyrithiamine pyrophosphate is an essential ligand for TPP riboswitch crystallography and binding assays because it induces a unique RNA conformational state (G60 cradling of the pyridine ring) that is structurally distinct from the oxythiamine pyrophosphate-bound or TPP-bound states [3]. This makes PPP the ligand of choice for fragment-based or structure-guided drug design programs targeting bacterial and fungal TPP riboswitches for novel antimicrobial development [4].

In Vitro Competitive Inhibition Profiling of TPP-Dependent Enzymes (Pyruvate Decarboxylase, Transketolase, α-Ketoglutarate Dehydrogenase)

For enzymologists characterizing TPP cofactor binding pockets, pyrithiamine pyrophosphate serves as a well-defined competitive inhibitor with a characterized Ki of 78 µM against yeast pyruvate decarboxylase [5]. Its intermediate affinity (3.4-fold weaker than TPP) enables reversible, tunable inhibition suitable for kinetic mechanism studies, unlike the tighter-binding oxythiamine pyrophosphate (Ki = 20 µM) or the very weak inhibitor amprolium.

Thiamine Antimetabolite Mode-of-Action Studies Requiring Defined Intracellular TPP Depletion

Where the experimental objective is to block cellular TPP biosynthesis at the phosphorylation step, pyrithiamine is the most potent TPK inhibitor among commercially available thiamine antagonists, with a Ki of 0.225–0.2 µM, representing an 80–1,900-fold potency advantage over amprolium and oxythiamine [6]. This allows effective TPP depletion at low micromolar concentrations in cell culture or tissue preparations, minimizing off-target effects.

Quote Request

Request a Quote for Pyrithiamine Pyrophosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.